3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one
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Overview
Description
3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: 2-Chlorobenzaldehyde, 2-oxopropanoic acid, and trifluoromethylated reagents.
Condensation Reaction: The initial step often involves the condensation of 2-chlorobenzaldehyde with 2-oxopropanoic acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the chromenone core structure.
Substitution: Introduction of the trifluoromethyl group and the oxopropoxy group through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized chromenone derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
- 3-(2-Chlorophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
- 3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-methylchromen-4-one
Uniqueness
3-(2-Chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3O4/c1-10(24)9-26-11-6-7-13-15(8-11)27-18(19(21,22)23)16(17(13)25)12-4-2-3-5-14(12)20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALOPWUKCAYYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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